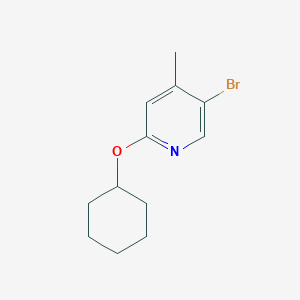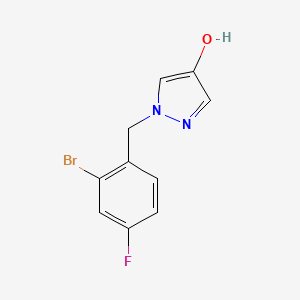
1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol
Overview
Description
“1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol” is a chemical compound. It is related to 2-Bromo-4-fluorobenzyl alcohol .
Molecular Structure Analysis
The molecular structure of a similar compound, 1-(2-bromo-4-fluorobenzyl)-1H-imidazole, has been reported . It has a molecular weight of 255.09 and a predicted density of 1.52±0.1 g/cm3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(2-bromo-4-fluorobenzyl)-1H-imidazole, have been reported . It has a predicted boiling point of 366.2±27.0 °C .Scientific Research Applications
Synthesis and Structural Analysis
1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol and related compounds are synthesized for various research purposes. The compound has been involved in the preparation of oxadiazoles derivatives, demonstrating in vitro xanthine oxidase inhibitory activity, which can be significant in medical and biochemical research (Qi et al., 2015).
Crystal structure and Density Functional Theory (DFT) studies on derivatives of 1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol highlight its utility in understanding molecular structures, which is vital in the development of new materials or drugs (Yang et al., 2021).
Potential Biological Activities
Some derivatives of 1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol have shown potential as antipsychotic agents. These compounds, through various modifications, have exhibited significant biological activities in preclinical models, providing insights into new therapeutic avenues (Wise et al., 1987).
The compound's derivatives also exhibit inhibitory effects on COX-2 enzymes, suggesting their potential as anti-inflammatory agents. This opens up possibilities for developing new drugs in the treatment of inflammation-related conditions (Patel et al., 2004).
Reactivity and Functionalization
- The reactivity of 1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol in various chemical reactions is a subject of interest, particularly in Pd-catalysed direct arylation processes. These studies contribute to the field of organic synthesis, aiding in the development of novel synthetic methodologies (Brahim et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c11-10-3-8(12)2-1-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQIZSYKDYDWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-4-fluorophenyl)methyl]pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Thian-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1411923.png)
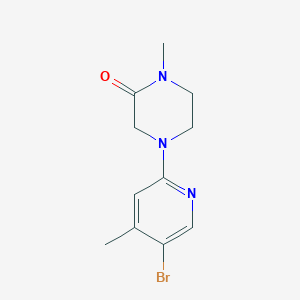
amine](/img/structure/B1411925.png)
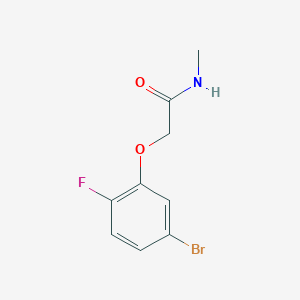
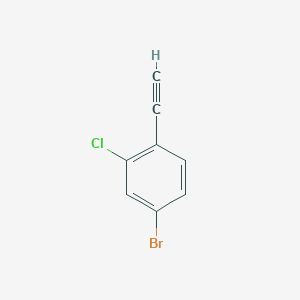
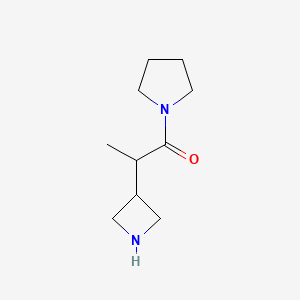
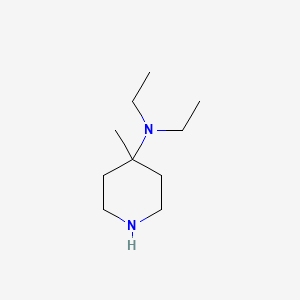
![2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B1411934.png)

methylamine](/img/structure/B1411937.png)


